N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide
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Overview
Description
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a hydroxypropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation methods.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is introduced through a nucleophilic substitution reaction, where the piperidine ring reacts with an appropriate epoxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A simpler analog with similar structural features but lacking the hydroxypropoxyphenyl group.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Another compound with a similar acetamide group but different substituents on the phenyl ring.
Uniqueness
N-{4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl}acetamide is unique due to its combination of a piperidine ring with a hydroxypropoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13-5-4-6-14(2)20(13)11-17(22)12-23-18-9-7-16(8-10-18)19-15(3)21/h7-10,13-14,17,22H,4-6,11-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFGXOGXSRKYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)NC(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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